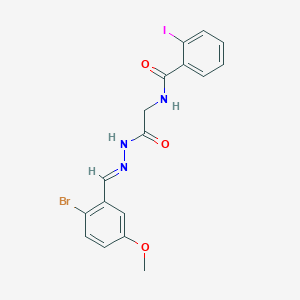
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide: is a complex organic compound that belongs to the class of hydrazones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both bromine and iodine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2-bromo-5-methoxybenzaldehyde with hydrazine derivatives, followed by further reactions to introduce the iodobenzamide moiety. The reaction conditions often include the use of ethanol as a solvent and the addition of a few drops of concentrated sulfuric acid to catalyze the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and iodine reagents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the hydrazone linkage, converting it into the corresponding hydrazine derivative.
Substitution: The bromine and iodine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes.
Biology and Medicine: In medicinal chemistry, the compound is explored for its potential as an antimicrobial, antitubercular, and antimalarial agent. Metal complexes of the compound have shown promising activity against various pathogens .
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties. It can also be used in the synthesis of other complex organic molecules.
Mechanism of Action
The biological activity of N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is primarily attributed to its ability to form coordination complexes with metal ions. These complexes can interact with biological macromolecules, such as proteins and nucleic acids, disrupting their normal function. The presence of the hydrazone linkage allows the compound to act as a chelating agent, binding to metal ions and enhancing their biological activity .
Comparison with Similar Compounds
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-naphthylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-methylbenzamide
- N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-4-ethylbenzamide
Uniqueness: The presence of both bromine and iodine atoms in N-(2-(2-(2-Bromo-5-methoxybenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide distinguishes it from other similar compounds. This dual halogenation can enhance its reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
769147-36-6 |
|---|---|
Molecular Formula |
C17H15BrIN3O3 |
Molecular Weight |
516.1 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2-bromo-5-methoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H15BrIN3O3/c1-25-12-6-7-14(18)11(8-12)9-21-22-16(23)10-20-17(24)13-4-2-3-5-15(13)19/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-9+ |
InChI Key |
IPFKSEAQHDKLMN-ZVBGSRNCSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)Br)/C=N/NC(=O)CNC(=O)C2=CC=CC=C2I |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C=NNC(=O)CNC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















